molecular formula C13H17N3O4 B1377607 Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate CAS No. 1384429-09-7

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate

Cat. No. B1377607
CAS RN: 1384429-09-7
M. Wt: 279.29 g/mol
InChI Key: MOINEIASVCHVFJ-UHFFFAOYSA-N
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Description

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate (BHMC) is a novel compound that has been gaining traction in the scientific community due to its unique properties. BHMC is a highly reactive and versatile compound that has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug development. BHMC is a nucleophilic compound that can be used to catalyze a variety of reactions, making it an attractive option for researchers.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes and Derivatives : Research in synthetic chemistry has led to the development of optically active morpholine derivatives, which are synthesized using benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate as an intermediate. These compounds, including 3-morpholinecarboxylic acid and its thio analogue, are obtained through reactions with aziridinecarboxylate, showcasing the versatility of morpholine derivatives in chemical synthesis (Kogami & Okawa, 1987).

Reactivity with N-Nucleophiles : Another study explored the reactions of chroman-2-ols and their benzo analogs with N-nucleophiles, highlighting how hydrazines and hydrazides of carboxylic acids react with these compounds to form hydrazones, demonstrating the reactivity of this compound derivatives with various nucleophiles (Semenova et al., 2020).

Biological and Pharmacological Applications

Antitumor Activity : Synthesis of novel morpholine derivatives, including those derived from this compound, has shown promising results in anticancer research. Certain derivatives exhibit significant inhibition of cancer cell proliferation, underscoring the potential of these compounds in developing new antitumor agents (Lu et al., 2017); (Ji et al., 2018).

Antimicrobial and Anticonvulsant Properties : Beyond antitumor activity, morpholine derivatives have been investigated for their antimicrobial and anticonvulsant properties. These studies reveal the broad spectrum of biological activities that compounds derived from this compound can possess, offering pathways for the development of new therapeutic agents (Al-Ghorbani et al., 2017); (Edafiogho et al., 1992).

Material Science Applications

Macrocyclic and Heterocyclic Compounds : In material science, this compound derivatives have been utilized in the synthesis of novel macrocyclic and heterocyclic compounds. These studies explore the potential applications of these compounds in creating new materials with specific chemical and physical properties (Yepremyan et al., 2018).

properties

IUPAC Name

benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-15-12(17)11-8-16(6-7-19-11)13(18)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOINEIASVCHVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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